Glycidyl hexanoate

説明

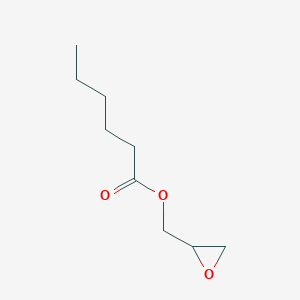

Structure

3D Structure

特性

IUPAC Name |

oxiran-2-ylmethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNHHFSQGRJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938638 | |

| Record name | (Oxiran-2-yl)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17526-74-8 | |

| Record name | Hexanoic acid, 2,3-epoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxiran-2-yl)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Glycidyl hexanoate CAS: 17526-74-8 properties"

An In-depth Technical Guide to Glycidyl Hexanoate (CAS: 17526-74-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl hexanoate (CAS: 17526-74-8) is a bifunctional molecule incorporating both an epoxide and an ester moiety. This unique structural combination makes it a valuable intermediate and building block in synthetic chemistry. While not extensively characterized for direct therapeutic use, its true potential lies in its reactivity, enabling its use in bioconjugation, polymer synthesis, and as a precursor for more complex molecular architectures relevant to drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications, grounded in established chemical principles and safety considerations.

Introduction to Glycidyl Hexanoate

Glycidyl hexanoate, systematically named oxiran-2-ylmethyl hexanoate, is an organic compound with the molecular formula C₉H₁₆O₃.[1] It belongs to the family of glycidyl esters, which are characterized by a glycidyl group attached to the carboxylate of an acid. The presence of a highly reactive three-membered epoxide ring alongside a six-carbon ester chain imparts a dual chemical nature to the molecule. This allows for a range of chemical modifications, making it a versatile tool for the synthetic chemist. In the context of research and drug development, its utility is primarily as a synthon or a scaffold, where the epoxide can serve as a reactive handle for covalent modification of biomolecules or for building larger, more complex structures.[2][3]

Physicochemical Properties

The physical and chemical properties of Glycidyl Hexanoate are critical for its handling, reaction setup, and purification. The data, largely derived from estimations and supplier technical sheets, provides a solid foundation for laboratory use.

| Property | Value | Source |

| CAS Number | 17526-74-8 | [1][4] |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| IUPAC Name | oxiran-2-ylmethyl hexanoate | [5] |

| Synonyms | Hexanoic acid, oxiranylmethyl ester; Hexanoic acid, 2,3-epoxypropyl ester | [1][6] |

| Boiling Point | 229.98 °C (estimated at 760 mmHg) | [4] |

| Flash Point | 97.30 °C (207.00 °F) (estimated) | [4] |

| Density | 1.025 ± 0.06 g/cm³ (estimated) | [5] |

| Water Solubility | 1730 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 1.894 (estimated) | [4] |

| Purity | Typically >99% for research grades | [1] |

These properties indicate that Glycidyl Hexanoate is a combustible liquid with limited water solubility, suggesting that organic solvents are required for most reactions. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures without significant loss to evaporation, and it is suitable for purification by vacuum distillation.

Spectral Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is the most informative for confirming the structure. Key expected signals include:

-

A triplet around 0.9 ppm corresponding to the terminal methyl (CH₃) group of the hexanoate chain.

-

Multiplets between 1.2-1.7 ppm for the internal methylene (CH₂) groups of the hexanoate chain.

-

A triplet around 2.3 ppm for the methylene group alpha to the ester carbonyl (–CH₂COO–).

-

Characteristic signals for the glycidyl protons in the 2.5-4.5 ppm region. Specifically, the epoxy CH₂ protons typically appear as two distinct signals around 2.6 ppm and 2.8 ppm, and the epoxy CH proton appears as a multiplet around 3.2 ppm. The CH₂ group adjacent to the ester oxygen will be further downfield, likely around 4.0-4.4 ppm.[9]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all nine carbon atoms.

-

The ester carbonyl carbon (C=O) will be significantly downfield, around 173 ppm.

-

The two carbons of the epoxide ring will appear in the 45-55 ppm range.

-

The carbon of the –O–CH₂– group will be around 65 ppm.

-

The remaining aliphatic carbons of the hexanoate chain will appear in the upfield region of 13-35 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is excellent for identifying the key functional groups.

-

A strong, sharp absorption peak around 1735-1745 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

-

C-H stretching vibrations from the aliphatic chain will appear just below 3000 cm⁻¹.

-

The presence of the epoxide ring can be confirmed by C-O-C asymmetric stretching (around 950-810 cm⁻¹) and symmetric stretching (around 1250 cm⁻¹).[8]

-

-

Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would include the loss of the glycidyl group and characteristic cleavage along the hexanoate alkyl chain.

Synthesis and Manufacturing

Common Synthetic Routes

The most prevalent and industrially relevant method for synthesizing glycidyl esters is the reaction of a carboxylic acid (or its salt) with an epihalohydrin, most commonly epichlorohydrin.[10][11] This process can be broadly categorized into a two-step sequence: (1) the addition of the carboxylate to epichlorohydrin to form a halohydrin ester intermediate, and (2) a subsequent dehydrohalogenation (ring-closing) step using a base to form the final epoxide ring.

Reaction Mechanism

The synthesis involves a nucleophilic attack by the hexanoate anion on one of the carbon atoms of the epichlorohydrin epoxide ring, followed by an intramolecular cyclization.

Caption: General two-step synthesis of Glycidyl Hexanoate.

Step-by-Step Laboratory Protocol

This protocol is a generalized procedure based on established methods for glycidyl ester synthesis.[10][12]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add hexanoic acid (1.0 eq) and a phase-transfer catalyst such as tetramethylammonium bromide (0.02 eq).

-

Addition of Epihalohydrin : Add an excess of epichlorohydrin (e.g., 1.5-2.0 eq). The excess drives the reaction forward and can also serve as the solvent.

-

Ring Opening : Heat the mixture to 80-100 °C with vigorous stirring.

-

Dehydrohalogenation : Slowly add an aqueous solution of a base, such as sodium hydroxide (1.0-1.1 eq), via the dropping funnel while maintaining the temperature. The base neutralizes the carboxylic acid in situ and promotes the final ring-closing step.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Add an organic solvent (e.g., ethyl acetate) and wash the mixture with water to remove the salt byproduct and excess base. Wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Glycidyl Hexanoate.

-

Characterization : Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.0.

Reactivity and Mechanistic Considerations

The reactivity of Glycidyl Hexanoate is dominated by the electrophilic nature of the epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is the cornerstone of its utility as a synthetic intermediate.

Epoxide Ring-Opening Reactions

The ring-opening can be catalyzed by either acid or base, with distinct regioselectivity.[13][14]

-

Base-Catalyzed Ring-Opening : Under basic or neutral conditions, a nucleophile (Nu⁻) will attack the less sterically hindered terminal carbon of the epoxide in a classic Sₙ2 reaction. This pathway is highly regioselective.

-

Acid-Catalyzed Ring-Opening : In the presence of an acid, the epoxide oxygen is first protonated, making the ring a much better electrophile. The nucleophile (Nu-H) then attacks. While the attack still has significant Sₙ2 character at the less substituted carbon, there can be a component of attack at the more substituted carbon if it can better stabilize a partial positive charge.

Caption: Mechanisms for base- and acid-catalyzed epoxide ring-opening.

Ester Group Reactions

The ester linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions, yielding hexanoic acid and glycidol. This is a critical consideration in experimental design, as reaction conditions intended to modify the epoxide could inadvertently cleave the ester if too harsh.

Applications in Research and Development

While Glycidyl Hexanoate itself is not a therapeutic agent, its chemical functionalities make it a relevant molecule for the drug development professional.

Role as a Chemical Building Block

The primary application is as a versatile intermediate. The epoxide can be opened by a wide variety of nucleophiles (amines, thiols, alcohols, etc.) to introduce the hexanoate-containing side chain into a target molecule. This could be used to:

-

Introduce Lipophilicity : The six-carbon chain can be used to increase the lipophilicity of a lead compound, potentially improving its membrane permeability or altering its pharmacokinetic profile.

-

Synthesize Analogs : It serves as a ready source of a C₉ scaffold for the synthesis of libraries of compounds for screening. For example, reacting it with a library of amines would rapidly generate a series of amino alcohol derivatives.

Potential in Bioconjugation and Drug Delivery

The principles governing the use of other glycidyl compounds can be applied here.[3] The epoxide group is an effective electrophile for reacting with nucleophilic residues on biomolecules, such as the lysine amine groups or cysteine thiol groups on proteins.

-

Enzyme Immobilization : Glycidyl-functionalized surfaces are commonly used to covalently attach enzymes to solid supports, enhancing their stability and reusability.[3]

-

Linker Chemistry : Glycidyl Hexanoate could function as a simple linker molecule to attach a payload to a targeting moiety, although more sophisticated linkers are typically used in advanced applications like antibody-drug conjugates (ADCs).[3]

Safety, Handling, and Toxicology

Hazard Identification

Specific, comprehensive toxicological data for Glycidyl Hexanoate is limited.[4] Therefore, a conservative approach based on data from structurally similar glycidyl esters and their common metabolite, glycidol, is essential for ensuring laboratory safety. Glycidol itself is classified as a substance that may cause cancer.[15] The primary hazards are associated with the reactive epoxide group.

| Hazard Class | Description | Precautionary Statements (Example) | Source (Analogy) |

| Skin Irritation | May cause skin irritation. | P264: Wash hands thoroughly after handling. | [16] |

| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/eye protection. | [16] |

| Skin Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing should not be allowed out of the workplace. | [16] |

| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects. Potential for carcinogenicity based on glycidol metabolite. | P201: Obtain special instructions before use. | [15][17] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. | [16] |

Handling and Storage Protocols

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid breathing vapors or mists.[16] Wear appropriate personal protective equipment (PPE), including impervious gloves, chemical safety goggles, and a lab coat.[16][17] Ensure eyewash stations and safety showers are readily accessible.

-

Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[17][18] Keep the container tightly closed. For maintaining product quality, refrigeration is often recommended.[17] Store away from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[17]

Toxicological Profile

The toxicological profile is not well-determined for Glycidyl Hexanoate itself.[4] However, the primary concern for glycidyl esters is their potential to metabolize to glycidol (2,3-epoxy-1-propanol), a compound with known genotoxic and carcinogenic properties. Therefore, all handling should assume the compound is potentially hazardous, and exposure should be minimized. Any research involving in vivo administration would require a thorough toxicological assessment.

Conclusion

Glycidyl Hexanoate is a valuable, albeit specialized, chemical tool for the research and drug development scientist. Its utility is not as a direct therapeutic but as a versatile building block. The combination of a reactive epoxide handle and a lipophilic ester chain provides a simple yet effective means to modify existing molecules or construct new ones. A thorough understanding of its reactivity, particularly the mechanisms of epoxide ring-opening, is key to exploiting its synthetic potential. All work with this and related compounds must be conducted with stringent safety protocols due to the inherent reactivity and potential toxicity associated with the glycidyl moiety.

References

-

The Good Scents Company. (n.d.). glycidyl hexanoate, 17526-74-8. Retrieved from [Link]

-

Safety Data Sheet. (2015, April 11). X-RAY 6 PMC SLURRY 0010.16. Retrieved from [Link]

-

Safety Data Sheet. (2021, March 20). Hazard identification of the product. Retrieved from [Link]

-

The Good Scents Company. (n.d.). glycidyl hexanoate 17526-74-8. Retrieved from [Link]

-

CPAchem. (2023, March 10). Safety Data Sheet - Glycidyl methacrylate. Retrieved from [Link]

- Google Patents. (n.d.). US8802872B2 - Process for preparing glycidyl esters of branched monocarboxylic acids.

- Google Patents. (n.d.). EP2447241A1 - Glycidyl esters of alpha, alpha branched neononanoic acids, synthesis and uses.

- Google Patents. (n.d.). US3053855A - Synthesis of glycidyl esters.

-

Tetra. (n.d.). The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). Glycidyl neodecanoate and glycidyl tert-decanoate - Draft evaluation statement. Retrieved from [Link]

- Google Patents. (n.d.). EP2440539B1 - Process for preparing glycidyl esters of branched monocarboxylic acids.

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. PubChem Blog. Retrieved from [Link]

-

Perflavory. (n.d.). All Ingredients : From gia to gzz. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

Reis, A. V., et al. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear?. The Journal of Organic Chemistry, 74(10), 3750-3757. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

-

Reis, A. V., et al. (2009, May 15). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear?. PubMed. Retrieved from [Link]

-

Song, S., et al. (2016). A novel 1H NMR spectroscopic method for determination of glycidyl fatty acid esters coexisting with acylglycerols. ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. Retrieved from [Link]

-

Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy, 18, 123-138. Retrieved from [Link]

-

Reis, A. V., et al. (2009). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). ResearchGate. Retrieved from [Link]

-

Reis, A. V., et al. (2009). Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear?. ResearchGate. Retrieved from [Link]

-

Lee, J., et al. (2024). Novel Glycidyl Carbamate Functional Epoxy Resin Using Hydroxyl-Terminated Polybutadiene. MDPI. Retrieved from [Link]/9/1247)

Sources

- 1. larodan.com [larodan.com]

- 2. Glycidyl Hexanoate | CAS 17526-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 4. glycidyl hexanoate, 17526-74-8 [thegoodscentscompany.com]

- 5. glycidyl hexanoate 17526-74-8 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. US8802872B2 - Process for preparing glycidyl esters of branched monocarboxylic acids - Google Patents [patents.google.com]

- 11. EP2440539B1 - Process for preparing glycidyl esters of branched monocarboxylic acids - Google Patents [patents.google.com]

- 12. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. international.brand.akzonobel.com [international.brand.akzonobel.com]

Technical Guide: Synthesis of Glycidyl Esters from Carboxylic Acids

Executive Summary

Glycidyl esters (GEs) serve as critical intermediates in the synthesis of epoxy resins, reactive diluents, and increasingly, as lipid precursors in pharmaceutical drug delivery systems (e.g., LNP formulations). Their synthesis presents a dichotomy: industrial scale-up prioritizes atom economy via Epichlorohydrin (ECH) coupling, while pharmaceutical discovery prioritizes structural integrity via Direct Glycidol Esterification .

This guide provides a rigorous technical analysis of both pathways. It moves beyond basic recipes to establish self-validating protocols —workflows where analytical checkpoints (In-Process Controls) dictate the progression of the chemistry, ensuring high purity and minimizing toxic byproducts like 3-monochloropropane-1,2-diol (3-MCPD).

Mechanistic Foundations

Understanding the reaction mechanism is the prerequisite for controlling impurities.

Pathway A: The Epichlorohydrin (ECH) Route

This is the standard for scale-up. It proceeds via a two-step "Addition-Elimination" mechanism.[1]

-

Nucleophilic Addition: The carboxylate attacks the oxirane ring of ECH (catalyzed by quaternary ammonium salts), opening the ring to form a chlorohydrin intermediate .

-

Dehydrochlorination (Ring Closure): Treatment with a base (NaOH) reforms the epoxide ring, ejecting chloride.

Critical Risk: If the second step is incomplete, the product retains chlorine (hydrolyzable chlorine), leading to instability. If the base is too strong or wet, the ester linkage hydrolyzes.

Pathway B: The Steglich Route (Direct Glycidol)

Preferred for acid-sensitive or high-value APIs.

-

Activation: The carboxylic acid is activated by Dicyclohexylcarbodiimide (DCC).[2][3]

-

Coupling: Glycidol attacks the activated ester, catalyzed by DMAP.

Critical Risk: Glycidol is prone to self-polymerization. The reaction must be strictly anhydrous and temperature-controlled.

Visualization of Reaction Pathways[4]

The following diagram illustrates the kinetic pathways and critical decision points for both synthesis methods.

Figure 1: Comparative reaction logic for ECH-mediated vs. Direct Glycidol synthesis.

Critical Process Parameters (CPP)

The choice of catalyst dictates the kinetics and impurity profile.

| Parameter | Method A: ECH / Q-Salt | Method B: Steglich / Glycidol |

| Primary Catalyst | Tetramethylammonium Chloride (TMAC) or TBAB | DMAP (4-Dimethylaminopyridine) |

| Stoichiometry | Acid:ECH = 1:5 to 1:10 (Excess ECH acts as solvent) | Acid:Glycidol = 1:1.1 |

| Temperature | 90°C – 115°C (Reflux) | 0°C (Addition) |

| Major Impurity | 3-MCPD, Dichlorohydrins, Hydrolyzable Chlorine | N-Acylurea (rearranged byproduct), DCU urea |

| Purification | Distillation / Aqueous Wash | Filtration (DCU removal) / Column Chromatography |

| Scalability | High (Kg to Ton scale) | Low/Medium (g to Kg scale) |

Expert Insight: For Method A, TMAC is often superior to TBAB despite lower solubility. The small counter-ion (

Experimental Protocols

Protocol A: The "Self-Validating" Industrial Standard (ECH Route)

Best for: Fatty acids, aromatic acids, robust substrates.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

Epichlorohydrin (5.0 - 10.0 eq)

-

Catalyst: TMAC (1-2 mol%)

-

Base: 50% NaOH solution (1.1 eq)

Step-by-Step Workflow:

-

The Addition Phase (Formation of Chlorohydrin):

-

Charge acid, ECH, and TMAC into a reactor with a reflux condenser.

-

Heat to 110°C.

-

IPC (In-Process Control) #1: Monitor Acid Value (AV) via titration.

-

Validation Logic: Do NOT proceed to step 2 until AV < 2 mg KOH/g. If base is added while free acid remains, you will form the sodium soap (surfactant), causing an intractable emulsion during washing.

-

-

The Cyclization Phase (Dehydrochlorination):

-

Cool mixture to 50°C.

-

Add 50% NaOH dropwise. Crucial: Apply vacuum (approx. 100-200 mbar) to azeotropically distill water as it is added/formed.

-

Why? Water promotes hydrolysis of the ester bond. Removing it drives the equilibrium toward the epoxide.

-

-

Work-up:

-

Filter off the precipitated NaCl salt.

-

Stripping: Remove excess ECH via vacuum distillation. Note: ECH is toxic; use efficient trapping.

-

Dissolve residue in inert solvent (e.g., Toluene), wash with water to remove residual salt/alkali.

-

Dry and concentrate.[4]

-

Protocol B: The Steglich Esterification (Glycidol Route)

Best for: Complex APIs, heat-sensitive moieties.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

Glycidol (1.1 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Workflow:

-

Setup:

-

Coupling:

-

Dissolve DCC in a minimal amount of DCM. Add dropwise to the reaction mixture over 30 minutes.

-

Observation: White precipitate (Dicyclohexylurea - DCU) will form immediately.

-

Allow to warm to Room Temperature (RT) and stir for 3-12 hours.

-

IPC #2: TLC or HPLC monitoring for disappearance of the acid.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the bulk of DCU.

-

Wash filtrate with dilute HCl (0.5N) to remove DMAP, followed by saturated

. -

Purification: Column chromatography is usually required to remove traces of urea byproducts.

-

Analytical Validation & Impurity Management

To ensure "Drug Development" grade quality, the following specifications must be met.

The 3-MCPD Challenge

In Route A, 3-MCPD esters are formed if the ring-closing step is inefficient.

-

Detection: GC-MS (requires transesterification derivatization).

-

Mitigation: Ensure complete dehydrochlorination. Use a slight excess of base (1.05 - 1.1 eq) but strictly control temperature (<60°C) during base addition to prevent hydrolysis.

Epoxy Equivalent Weight (EEW)

This is the primary assay for yield.

-

Method: Titration with HBr in acetic acid using Crystal Violet indicator.

-

Target: Theoretical EEW = Molecular Weight / 1. Deviation >5% indicates significant impurity (chlorohydrin or hydrolyzed diol).

H-NMR Validation

-

Diagnostic Signals:

-

Glycidyl Ester: Multiplet at

2.6–2.9 ppm (epoxide -

Chlorohydrin Impurity: Distinct shift in the 3.5–4.0 ppm region due to

.

-

References

-

Neises, B., & Steglich, W. (1978).[2][3][5][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link][5]

- Maerker, G., et al. (1962). Synthesis of Glycidyl Esters. U.S.

-

Otera, J. (2003).[5] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[5] (General reference for transesterification kinetics).

-

Havana, F. (1993). Process for the glycidylation of alcohols.[8][9][10] European Patent EP0545576A1.

-

Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[2][3][5][7] Synth. 1985, 63, 183. [Link]

Sources

- 1. Catalytic performance of quaternary ammonium salts in the reaction of butyl glycidyl ether and carbon dioxide -Journal of Industrial and Engineering Chemistry | Korea Science [koreascience.kr]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3859314A - Process for preparing glycidyl esters of polycarboxylic acids - Google Patents [patents.google.com]

- 9. datapdf.com [datapdf.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Toxicology of Glycidyl Esters

Abstract

Glycidyl esters (GEs) are process-induced contaminants formed at high temperatures during the refining of edible oils. While the esters themselves exhibit low toxicity, their hydrolysis in the gastrointestinal tract releases glycidol, a compound classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] This guide provides a comprehensive technical overview of the toxicology of glycidyl esters, intended for researchers, scientists, and professionals in drug development and food safety. It delves into the mechanisms of toxicity, methodologies for toxicological assessment, analytical techniques for detection, and the current regulatory landscape. The content is structured to provide not just procedural steps but also the scientific rationale behind the experimental designs and analytical choices, ensuring a deep and actionable understanding of the subject.

Introduction: The Emergence of Glycidyl Esters as a Food Safety Concern

Glycidyl esters are formed during the deodorization step of refining vegetable oils at temperatures exceeding 200°C.[1][3] They are prevalent in many refined edible oils and fats, particularly palm oil, and consequently in a wide array of processed foods such as margarines, baked goods, and infant formula.[1] The primary toxicological concern is not the intact esters but their metabolic fate. In the gastrointestinal tract, lipases rapidly hydrolyze GEs, releasing fatty acids and free glycidol.[1][4] Glycidol's high reactivity, stemming from its epoxide group, underpins its genotoxic and carcinogenic properties, making the study of its precursors, the glycidyl esters, a critical area of food safety research.[5][6]

Mechanism of Toxicity: From Ester to Carcinogen

The toxicological impact of glycidyl esters is intrinsically linked to the in vivo liberation of glycidol. Experimental evidence strongly indicates that GEs are almost completely hydrolyzed to glycidol following ingestion.[4][7]

Metabolic Activation: The Hydrolysis Pathway

The primary metabolic pathway is the enzymatic hydrolysis of the ester bond by pancreatic lipases in the small intestine. This process is highly efficient, leading to a rapid release of glycidol into the systemic circulation.[1][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 4. WHO | JECFA [apps.who.int]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Process contaminants in vegetable oils and foods | EFSA [efsa.europa.eu]

- 7. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties & Applications of Glycidyl Hexanoate

Executive Summary

Glycidyl Hexanoate (Hexanoic acid, 2-oxiranylmethyl ester; CAS: 17526-74-8) is a bifunctional reactive intermediate utilized in the synthesis of pharmaceutical excipients, biodegradable polymers, and lipid-based drug delivery systems.[1][2][3][4][5][6] Characterized by a lipophilic hexyl chain and a reactive epoxide (oxirane) moiety, it serves as a critical "chiral synthon" and a hydrophobic modifier.

However, in the context of drug development, it is also scrutinized as a Glycidyl Fatty Acid Ester (GE) —a process-related impurity (PRI) with genotoxic potential found in lipid excipients and edible oils. This guide provides a rigorous analysis of its properties, synthesis, reactivity, and analytical control strategies.

Part 1: Molecular Architecture & Identification

Glycidyl hexanoate bridges the gap between short-chain volatiles and long-chain fatty esters. Its structure dictates its dual reactivity: the ester bond is susceptible to hydrolysis, while the strained epoxide ring undergoes nucleophilic ring-opening.[2][3]

| Parameter | Data |

| IUPAC Name | Oxiranylmethyl hexanoate |

| CAS Registry Number | 17526-74-8 |

| Molecular Formula | C₉H₁₆O₃ |

| SMILES | CCCCCC(=O)OCC1CO1 |

| InChI Key | LYJNHHFSQGRJFP-UHFFFAOYSA-N |

| Stereochemistry | Commercial supplies are typically racemic (DL), though enantiopure forms [(R) or (S)] are synthesized for chiral drug applications. |

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

Table 1: Physical Constants

| Property | Value / Range | Context for Application |

| Molecular Weight | 172.22 g/mol | Stoichiometric calculations. |

| Boiling Point | 229–230 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions without rapid loss, though vacuum distillation is recommended to prevent decomposition. |

| Density | 0.98 – 1.02 g/cm³ (20 °C) | Slightly denser than typical aliphatic hydrocarbons; phase separation in aqueous extractions requires care. |

| LogP (Octanol/Water) | ~1.7 – 1.9 (Predicted) | Moderately lipophilic. It will partition into cell membranes and lipid bilayers. |

| Water Solubility | ~1730 mg/L (25 °C) | Low solubility.[7] Hydrolysis to Glyceryl Monohexanoate occurs rapidly in acidic aqueous media. |

| Flash Point | ~97 °C (Closed Cup) | Class IIIB Combustible Liquid. |

| Refractive Index | 1.440 – 1.445 | Used for purity checks in distillation fractions. |

Part 3: Chemical Reactivity & Synthesis

Synthesis Pathways

For pharmaceutical applications requiring high purity, two primary routes are employed:

-

Epichlorohydrin (ECH) Coupling: The industrial standard. Hexanoic acid reacts with ECH in the presence of a quaternary ammonium catalyst, followed by dehydrohalogenation.

-

Direct Esterification: Reaction of Glycidol with Hexanoyl Chloride (requires strict temperature control <0°C to prevent polymerization).

Mechanism: Epoxide Ring Opening

The utility of Glycidyl Hexanoate lies in the oxirane ring . It acts as an electrophile.

-

Basic Conditions (Sɴ2): Nucleophiles attack the least substituted carbon (steric control).

-

Acidic Conditions (Sɴ1-like): Protonation of the oxygen weakens the C-O bonds; nucleophiles attack the most substituted carbon (electronic control).

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis via ECH and the subsequent ring-opening pathways critical for derivatization.

Caption: Synthesis of Glycidyl Hexanoate via Epichlorohydrin coupling and subsequent nucleophilic derivatization.

Part 4: Analytical Methodologies

In drug development, Glycidyl Hexanoate is often analyzed as a genotoxic impurity (part of the Glycidyl Esters class) in lipid excipients (e.g., Polysorbates, MCT oils).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection is often unsuitable due to thermal instability (dimerization).

-

Derivatization Protocol: Ring opening with phenylboronic acid (PBA) or transesterification to release glycidol, followed by bromination.

-

Target Ions (EI Source):

-

m/z 57 (C₄H₉⁺, butyl chain)

-

m/z 43 (C₃H₇⁺, propyl fragment)

-

m/z 73 (Glycidyl fragment, characteristic)

-

Nuclear Magnetic Resonance (¹H-NMR)

NMR confirms the integrity of the epoxide ring.

-

Solvent: CDCl₃

-

Key Shifts (δ ppm):

-

2.65 & 2.85: dd, 2H (Epoxide CH₂, diastereotopic).

-

3.20: m, 1H (Epoxide CH).

-

3.90 & 4.40: dd, 2H (Glycidyl CH₂-O-CO-).

-

2.35: t, 2H (α-methylene of hexanoate).

-

0.90: t, 3H (Terminal methyl).

-

Visualization: Analytical Workflow (Impurity Control)

This workflow represents the standard AOCS Cd 29c-13 method adapted for pharmaceutical lipids.

Caption: Indirect analytical quantification of Glycidyl Hexanoate via conversion to Glycidol/3-MCPD derivatives.

Part 5: Safety & Toxicology (Drug Development Context)

Genotoxicity Warning

Glycidyl Hexanoate contains an epoxide ring, classifying it as a structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines.

-

Mechanism: Alkylating agent capable of reacting with DNA bases (specifically N7-guanine).

-

Metabolism: Hydrolyzed in vivo by epoxide hydrolases to Glyceryl Monohexanoate (generally GRAS), but local tissue concentrations of the epoxide must be controlled.

Handling Protocols

-

Moisture Sensitivity: Hydrolyzes to diols upon exposure to atmospheric moisture. Store under Nitrogen/Argon at 2–8°C.

-

PPE: Butyl rubber gloves are required (epoxides penetrate nitrile).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86043, Glycidyl hexanoate. PubChem. Available at: [Link]

-

American Oil Chemists' Society (AOCS). Official Method Cd 29c-13: Determination of Glycidyl Fatty Acid Esters in Edible Oils.[4] AOCS. Available at: [Link]

-

European Medicines Agency (EMA). Assessment report on the risk for public health related to the presence of nitrosamines and glycidyl esters in medicinal products. EMA. Available at: [Link]

-

International Conference on Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. ICH. Available at: [Link]

Sources

- 1. larodan.com [larodan.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. glycidyl hexanoate, 17526-74-8 [thegoodscentscompany.com]

Glycidyl Hexanoate: A Comprehensive Examination of Stability and Degradation Pathways

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Glycidyl hexanoate, an oxiranylmethyl ester, finds application as a plasticizer and antioxidant-rust inhibitor in various industrial preparations.[1][2] However, its stability is a critical parameter of interest, largely due to the toxicological profile of its potential degradation products. The hydrolysis of glycidyl esters to glycidol, a compound classified by the International Agency for Research on Cancer (IARC) as a "probable human carcinogen" (Group 2A), necessitates a thorough understanding of its degradation kinetics and mechanisms.[3][4][5] This guide provides a detailed exploration of the thermal, hydrolytic, and nucleophilic degradation pathways of glycidyl hexanoate, supported by mechanistic insights, quantitative data, and validated analytical methodologies. It is intended to serve as a foundational resource for researchers in drug development, food science, and material science who work with or encounter this compound.

The Chemical Landscape of Glycidyl Hexanoate Instability

The glycidyl hexanoate molecule possesses two primary reactive sites susceptible to degradation: the ester linkage and the epoxide ring. The stability of the molecule is therefore highly dependent on environmental conditions such as temperature, pH, and the presence of nucleophiles or water. Degradation can proceed via several distinct pathways, often concurrently, leading to a variety of products. Understanding the interplay of these factors is paramount for predicting shelf-life, ensuring product safety, and designing robust formulations.

Table 1: Key Factors Influencing Glycidyl Hexanoate Stability

| Factor | Effect on Stability | Predominant Degradation Pathway(s) |

| High Temperature (>180°C) | Decreases stability significantly. | Thermal decomposition via epoxide ring-opening, followed by hydrolysis.[3][6] |

| Low Temperature (5-15°C) | Can promote degradation in certain matrices (e.g., palm oil) due to energy released during crystallization.[4][7] | Cleavage of the epoxy bond.[4] |

| Acidic pH | Decreases stability. | Acid-catalyzed hydrolysis of both the ester and the epoxide. |

| Alkaline pH | Decreases stability significantly. | Base-catalyzed hydrolysis (saponification) of the ester and ring-opening of the epoxide.[8] |

| Water/Moisture | Essential for hydrolytic degradation. | Hydrolysis. Glycidol is known to be unstable in aqueous solutions.[9] |

| Nucleophiles | Decreases stability. | Nucleophilic attack on the epoxide ring (ring-opening) or the ester carbonyl (acyl transfer).[10] |

| Matrix Effects | Variable. Additives like salts or flavorings can inhibit or accelerate degradation.[4] | Various. |

Major Degradation Pathways and Mechanisms

Thermal Degradation

At elevated temperatures, such as those used in edible oil refining (>200°C), glycidyl esters undergo a complex process of simultaneous formation and degradation.[11] Kinetic studies reveal that the degradation reaction follows pseudo-first-order kinetics and that the activation energy for degradation is significantly lower than that for its formation, indicating that decomposition occurs more readily.[6]

The primary thermal degradation pathway does not involve a cyclic acyloxonium intermediate. Instead, it proceeds through two main steps:

-

Epoxide Ring-Opening: The initial step is the thermal decomposition of the glycidyl moiety into a monoacylglycerol structure.[3][6]

-

Hydrolysis: The resulting intermediate subsequently hydrolyzes to yield free hexanoic acid and glycerol.[3][6]

Caption: Primary thermal degradation pathway of Glycidyl Hexanoate.

Hydrolytic Degradation

Hydrolysis is arguably the most significant degradation pathway under physiological and ambient aqueous conditions. The reaction can be catalyzed by either acid or base, affecting both the ester and epoxide functional groups.

-

Ester Hydrolysis: This reaction cleaves the ester bond. Under basic conditions, this proceeds via saponification to yield hexanoate salt and glycidol. Under acidic conditions, it is a reversible reaction yielding hexanoic acid and glycidol.

-

Epoxide Hydrolysis: The strained three-membered epoxide ring is susceptible to hydrolysis, which opens the ring to form a diol (2,3-dihydroxypropyl hexanoate). This reaction is also catalyzed by both acid and base.

The ultimate degradation product of toxicological concern, glycidol, is readily formed from the hydrolysis of the ester bond and is itself unstable in aqueous solutions.[4][5][9]

Caption: Competing hydrolytic degradation pathways under acidic and basic conditions.

Quantitative Stability Analysis

Quantifying the rate of degradation is essential for predicting the shelf-life and stability of materials containing glycidyl hexanoate. Studies on related glycidyl esters in edible oils have provided valuable data on degradation kinetics. For instance, the storage of refined, bleached, and deodorized (RBD) palm oil at various temperatures showed a clear temperature-dependent degradation rate.

Table 2: Degradation Rate of Glycidyl Fatty Esters in RBD Palm Oil During Storage [7]

| Storage Temperature (°C) | Degradation Rate (mg/kg per month) |

| 20 | 0.0 |

| 5 | 0.4 |

| 10 | 0.3 |

| 15 | 0.2 |

| -20 | 0.1 |

Interestingly, degradation was observed at refrigeration temperatures (5-15°C) but not at room temperature (20°C) or freezing (-20°C). This phenomenon was attributed to the energy released during the crystallization process of the oil matrix, which was sufficient to facilitate the cleavage of the epoxy bond.[7]

Experimental Protocol: Indirect Analysis of Glycidyl Hexanoate Degradation via GC-MS

This protocol describes a common, self-validating indirect method for quantifying glycidyl hexanoate by measuring the amount of glycidol released after hydrolysis. The method is adapted from established principles for glycidyl ester analysis in complex matrices.[12][13][14]

Objective

To quantify the concentration of glycidyl hexanoate in a sample by converting it to a derivatized form of its hydrolysis product, glycidol, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Sample containing glycidyl hexanoate

-

Internal Standard (e.g., Glycidyl Hexanoate-d11)[2]

-

Sodium Methoxide solution in Methanol

-

Sodium Bromide (NaBr) solution (acidified)

-

Phenylboronic acid (PBA) derivatizing agent

-

Hexane, Isooctane (GC grade)

-

Anhydrous Sodium Sulfate

-

Vortex mixer, Centrifuge, GC-MS system

Experimental Workflow

Caption: Workflow for the indirect GC-MS analysis of Glycidyl Hexanoate.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample matrix into a 15 mL screw-cap glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., Glycidyl Hexanoate-d11 in isooctane) to the sample.

-

Alkaline Hydrolysis: Add 1 mL of sodium methoxide solution. Vortex vigorously for 2 minutes. This step cleaves the ester bond to release free glycidol. The reaction must be carefully timed and temperature-controlled as per validated methods to prevent degradation of the released glycidol.

-

Conversion to 3-MBPD: Stop the reaction by adding 2 mL of acidified sodium bromide solution. Vortex for 1 minute. This converts the unstable glycidol into the more stable 3-monobromo-1,2-propanediol (3-MBPD).

-

Extraction: Add 2 mL of hexane or isooctane, vortex for 1 minute, and then centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Derivatization: Transfer 200 µL of the upper organic layer to a GC vial. Add 20 µL of the phenylboronic acid (PBA) solution. Heat at 80°C for 20 minutes. The PBA reacts with the diol group of 3-MBPD to form a cyclic ester, which is volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS. Monitor for the characteristic ions of the PBA-derivatized 3-MBPD and the internal standard.

-

Quantification: Construct a calibration curve using standards of known glycidyl hexanoate concentration that have undergone the same sample preparation procedure. Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Conclusion and Future Outlook

The stability of glycidyl hexanoate is a multifaceted issue governed by its susceptibility to thermal, hydrolytic, and nucleophilic degradation. The primary pathways involve epoxide ring-opening and ester hydrolysis, leading to the formation of hexanoic acid, glycerol, and the toxicologically significant compound, glycidol.[3][4][6] Understanding these pathways and their kinetics is crucial for ensuring the safety and efficacy of products containing this molecule. The provided analytical workflow offers a robust method for quantifying its degradation, enabling researchers to conduct thorough stability assessments. Future research should focus on developing mitigation strategies to inhibit degradation in various matrices and further elucidating the influence of complex matrix components on reaction kinetics.

References

-

Zhang, X., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Cheng, W., et al. (2017). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Request PDF on ResearchGate. Available at: [Link]

-

Shukri, R., et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Nielsen, C. M., & Knuthsen, P. (2018). Thermal degradation of glycidyl esters in monoglycerides and mono‐ and diglyceride blends. Request PDF on ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. ACS Publications. Available at: [Link]

-

Cheng, W. W., et al. (2017). Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure. ResearchGate. Available at: [Link]

-

Matthäus, B., et al. (2016). Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. ResearchGate. Available at: [Link]

-

Australian Government Department of Health and Aged Care. (2023). Glycidyl neodecanoate and glycidyl tert-decanoate - Draft evaluation statement. Available at: [Link]

-

Wöhrlin, F., et al. (2011). Challenges in Analysing Glycidyl Fatty Acid Esters in Edible Oils and Fats. Poster presented at a conference. Available at: [Link]

-

Matthäus, B., et al. (2016). Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. European Journal of Lipid Science and Technology. Available at: [Link]

-

Cheng, W., et al. (2017). Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

-

Kaplan, D. L., & Kaplan, A. M. (1981). Decomposition of the Epoxides Glycidol and Glycidyl Nitrate. DTIC. Available at: [Link]

-

Kaplan, D. L., & Kaplan, A. M. (1982). Biodegradation of glycidol and glycidyl nitrate. Applied and Environmental Microbiology. Available at: [Link]

-

The Good Scents Company. (n.d.). glycidyl hexanoate, 17526-74-8. Available at: [Link]

-

Joint Research Centre. (2014). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. JRC Publications Repository. Available at: [Link]

-

Aniołowska, M., & Kita, A. (2016). The Effect of Type of Oil and Degree of Degradation on Glycidyl Esters Content During the Frying of French Fries. Journal of the American Oil Chemists' Society. Available at: [Link]

-

Notta-Cuvier, D., et al. (2014). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). ResearchGate. Available at: [Link]

-

Woerly, E. M., et al. (2015). Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. PubMed Central. Available at: [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : Glycidyl Hexanoate-d11. Available at: [Link]

-

Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Available at: [Link]

-

Mlynarski, S. N., & Morken, J. P. (2013). Reactions of Benzylboronate Nucleophiles. PubMed Central. Available at: [Link]

-

Usov, A. I., et al. (2001). Mechanism of mild acid hydrolysis of galactan polysaccharides with highly ordered disaccharide repeats leading to a complete series of exclusively odd-numbered oligosaccharides. Biochemistry. Available at: [Link]

-

DePuy, C. H., & Mahoney, L. R. (2006). Reactions of nucleophiles with carboxylic acid esters. ResearchGate. Available at: [Link]

-

Kuhlmann, J. (2011). A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. European Journal of Lipid Science and Technology. Available at: [Link]

-

Liew, Y. K., et al. (2021). Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining. PubMed Central. Available at: [Link]

-

Boyarskaya, E., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. Available at: [Link]

-

Kao, T. H., et al. (2020). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Glycidol | C3H6O2 | CID 11164. PubChem. Available at: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of glycidyl esters in... preview & related info | Mendeley [mendeley.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. bfr.bund.de [bfr.bund.de]

- 14. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

"potential research applications of Glycidyl hexanoate"

An In-depth Technical Guide to the Potential Research Applications of Glycidyl Hexanoate

Abstract

Glycidyl hexanoate is a bifunctional molecule possessing both a reactive epoxide ring and a hexanoate ester chain. This unique structural combination makes it a versatile building block and intermediate with significant, yet largely untapped, potential in several research domains. While its applications as a plasticizer and component in lubricating oils are established, its utility in advanced materials science, stereoselective organic synthesis, and biomedical applications remains an area ripe for exploration. This guide provides a technical overview of glycidyl hexanoate's properties, synthesis, and core reactivity. We will explore its potential as a reactive diluent in polymer chemistry, a chiral synthon for creating complex molecules, and a foundational structure for developing novel drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound for next-generation scientific innovation.

Core Molecular Profile: Glycidyl Hexanoate

Glycidyl hexanoate (CAS No: 17526-74-8) is the ester of hexanoic acid and glycidol.[1][2] The molecule's key features are the terminal epoxide, a highly strained three-membered ring, and a six-carbon ester chain. The epoxide provides a site for nucleophilic attack, enabling a wide range of ring-opening reactions that are fundamental to its application. The hexanoate tail imparts lipophilicity and flexibility, which can be used to modulate the physical properties of resulting materials.

Table 1: Physicochemical Properties of Glycidyl Hexanoate

| Property | Value |

| IUPAC Name | oxiran-2-ylmethyl hexanoate |

| Molecular Formula | C₉H₁₆O₃[1] |

| Molecular Weight | 172.22 g/mol [1] |

| Boiling Point | ~230 °C @ 760 mmHg (estimated)[3] |

| Flash Point | ~97.3 °C (estimated)[3] |

| Appearance | Colorless liquid |

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of glycidyl esters like glycidyl hexanoate is well-established, typically involving the reaction of a carboxylic acid or its salt with an epihalohydrin, most commonly epichlorohydrin.[4] Two primary routes are prevalent:

-

Direct Esterification: Reaction of hexanoic acid directly with excess epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide ring.[4]

-

Salt-Based Method: Reaction of an alkali metal salt of hexanoic acid (e.g., sodium hexanoate) with epichlorohydrin.[4][5] This method often proceeds under milder conditions.

Experimental Protocol: Synthesis via Sodium Hexanoate and Epichlorohydrin

This protocol describes a generalized, lab-scale synthesis based on established methods for glycidyl esters.[5][6]

-

Salt Formation: In a round-bottom flask, dissolve sodium hydroxide in methanol. Add an equimolar amount of hexanoic acid slowly while cooling the flask in an ice bath. Remove the methanol under reduced pressure to yield dry sodium hexanoate.

-

Glycidylation Reaction: To the flask containing the dried sodium hexanoate, add a 5-10 molar excess of epichlorohydrin and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[5][6]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the sodium chloride byproduct. The excess epichlorohydrin is removed from the filtrate by vacuum distillation. The crude glycidyl hexanoate is then purified by fractional distillation under high vacuum.

Expertise & Causality Behind Experimental Choices:

-

Excess Epichlorohydrin: Using a large excess of epichlorohydrin ensures the reaction goes to completion and minimizes the formation of dimeric byproducts.

-

Phase-Transfer Catalyst: A catalyst is crucial for bringing the ionic sodium hexanoate into the organic phase (epichlorohydrin) to facilitate the reaction.

-

Anhydrous Conditions: While some processes tolerate water, starting with the dry salt minimizes the hydrolysis of epichlorohydrin to glycerol and other side products.[5]

Core Reactivity: Epoxide Ring-Opening

The research potential of glycidyl hexanoate is fundamentally linked to the reactivity of its epoxide ring. The ring can be opened by a wide array of nucleophiles under both acidic and basic/neutral conditions, leading to the formation of functionalized glycerol backbones.

-

Base-Catalyzed Opening: Nucleophiles attack the less sterically hindered primary carbon of the epoxide in a classic Sɴ2 reaction, resulting in a secondary alcohol.[7]

-

Acid-Catalyzed Opening: The reaction proceeds via a protonated epoxide intermediate. The nucleophile attacks the carbon atom that can best stabilize a positive charge. For a terminal epoxide like this, the attack still predominantly occurs at the primary carbon (Sɴ2-like), but attack at the secondary carbon can occur if it leads to a more stable carbocation-like transition state.[8]

Potential Research Applications

Polymer Chemistry and Advanced Materials

Glycidyl esters are foundational monomers in polymer science. Glycidyl hexanoate can be used as a functional comonomer or a reactive diluent to modify material properties.

-

Reactive Diluent in Epoxy Resins: In high-viscosity epoxy formulations, glycidyl hexanoate can be added to reduce viscosity for easier processing (e.g., in coatings and composites). Unlike non-reactive diluents, it becomes covalently incorporated into the final cross-linked polymer network, which prevents leaching and enhances the material's toughness and flexibility due to the aliphatic hexanoate chain.

-

Functional Polymer Synthesis: The epoxide group can undergo ring-opening polymerization to create polyethers with pendant hexanoate ester groups.[9] These side chains can introduce hydrophobicity and lower the glass transition temperature of the polymer backbone.

Experimental Workflow: Incorporation into a Cured Epoxy Network

Caption: Workflow for modifying epoxy resin properties using glycidyl hexanoate.

Organic Synthesis: A Versatile Chiral Building Block

The secondary carbon of the glycidyl group is a stereocenter. Access to enantiomerically pure (R)- or (S)-glycidyl hexanoate would transform it into a valuable chiral building block for asymmetric synthesis.[] Such building blocks are crucial in pharmaceutical development, where the chirality of a molecule dictates its biological activity.[]

Stereospecific ring-opening of a single enantiomer of glycidyl hexanoate with a chosen nucleophile allows for the precise installation of three functional groups around a glycerol backbone with complete control of the stereochemistry.

Logical Relationship: Stereoselective Synthesis

Caption: Use of (R)-glycidyl hexanoate as a chiral building block via Sɴ2 reaction.

Biomedical and Drug Delivery Systems

The amphipathic nature of molecules derived from glycidyl hexanoate (a hydrophilic diol head and a lipophilic hexanoate tail) makes them excellent candidates for self-assembling systems used in drug delivery.

-

Nanoparticle and Liposome Formulation: After ring-opening, the resulting functionalized glycerol derivative can be incorporated into lipid nanoparticles or liposomes. The hexanoate tail would integrate into the lipid core, while the newly introduced functional group (e.g., an amine or thiol) could be used to conjugate drugs, targeting ligands, or stealth polymers like PEG.[11][12] Poly(glycidyl methacrylate)-based nanoparticles have already shown promise in drug delivery and enzyme stabilization.[13][14]

-

Prodrug Development: A therapeutic agent could be attached to the hydroxyl group formed after the ring-opening of glycidyl hexanoate. The resulting ester or ether linkage could be designed to be stable in circulation but cleaved by specific enzymes at a target site, releasing the active drug.

Toxicology and Safety Considerations

While specific toxicological data for glycidyl hexanoate is limited, related compounds provide important context. Glycidyl methacrylate (GMA) is known to be a skin and respiratory irritant and a skin sensitizer.[15][16] The epoxide group itself is a reactive functional group with the potential for genotoxicity.[17] Therefore, all research involving glycidyl hexanoate should be conducted with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood. Any application intended for biomedical use would require extensive toxicological evaluation.

Future Research Directions

The potential of glycidyl hexanoate extends beyond these areas. Future research could focus on:

-

Biocatalysis: Using enzymes like lipases for enantioselective synthesis or epoxide hydrolases for stereospecific ring-opening could provide green and highly efficient synthetic routes.

-

"Click" Chemistry: The hydroxyl group generated from the ring-opening is a perfect handle for subsequent modification using highly efficient and orthogonal "click" reactions, allowing for the rapid assembly of complex molecular architectures.

-

Smart Materials: Polymers derived from glycidyl hexanoate could be designed to be thermoresponsive or biodegradable, finding applications in smart coatings or temporary medical implants.

Conclusion

Glycidyl hexanoate is more than a simple chemical intermediate; it is a versatile platform for innovation. Its dual functionality allows chemists and material scientists to precisely tune properties, from the mechanical toughness of polymers to the stereochemical purity of pharmaceutical intermediates. By leveraging its fundamental reactivity, particularly the ring-opening of its epoxide group, researchers can unlock new solutions in materials science, organic synthesis, and nanomedicine. As the demand for functional, high-performance molecules grows, a deeper exploration of glycidyl hexanoate and its derivatives is not just warranted but essential.

References

-

Pharmaffiliates. (n.d.). Chemical Name : Glycidyl Hexanoate-d11. Retrieved from [Link]

- Maerker, G., & Port, W. S. (1962). U.S. Patent No. 3,053,855. Washington, DC: U.S. Patent and Trademark Office.

-

Roy, R., et al. (2015). Glyconanosynthons as powerful scaffolds and building blocks for the rapid construction of multifaceted, dense and chiral dendrimers. Chemical Society Reviews. Retrieved from [Link]

-

Australian Government Department of Health. (2022). Glycidyl acrylate and glycidyl methacrylate - Evaluation statement. Retrieved from [Link]

-

Fernandes, B. J. D., & Couto, R. D. (2020). Toxicological alert: Exposure to glycidyl methacrylate and cancer risk. Toxicology and Industrial Health, 36(12), 937–939. Retrieved from [Link]

-

Li, Y., et al. (2018). The glyconanoparticle as carrier for drug delivery. Journal of Nanobiotechnology. Retrieved from [Link]

-

The Good Scents Company. (n.d.). glycidyl hexanoate. Retrieved from [Link]

-

ResearchGate. (2011). Selective Ring-Opening Polymerization of Glycidyl Methacrylate. Retrieved from [Link]

-

Carlotti, S., et al. (2018). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

- Shell Chemicals. (2000). U.S. Patent No. 6,136,991. Washington, DC: U.S. Patent and Trademark Office.

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings. Retrieved from [Link]

-

MDPI. (2020). Stealth Coating of Nanoparticles in Drug-Delivery Systems. Retrieved from [Link]

-

University of Western Australia. (n.d.). Applications of multifunctional poly(glycidyl methacrylate) (PGMA) nanoparticles in enzyme stabilization and drug delivery. Retrieved from [Link]

-

Exploring the Diverse Applications of Glycidyl Methacrylate in Modern Industries. (2024). Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. glycidyl hexanoate, 17526-74-8 [thegoodscentscompany.com]

- 4. US6136991A - Glycidyl ester adducts having increased glass transition temperatures - Google Patents [patents.google.com]

- 5. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The glyconanoparticle as carrier for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 14. nbinno.com [nbinno.com]

- 15. The toxicity of Glycidyl methacrylate_Chemicalbook [chemicalbook.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Toxicological alert: Exposure to glycidyl methacrylate and cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Glycidyl Hexanoate – Synthesis, Characterization, and Analytical Protocols

Introduction & Scope

Glycidyl hexanoate (C₉H₁₆O₃), the ester formed from hexanoic acid and glycidol, serves a dual critical role in modern biochemical research. First, it acts as a model short-chain Glycidyl Fatty Acid Ester (GE) for studying the formation and mitigation of process contaminants in edible oils. Unlike complex long-chain GEs (e.g., glycidyl palmitate), glycidyl hexanoate offers distinct volatility and solubility profiles that simplify kinetic modeling. Second, it is a valuable substrate for lipase-catalyzed kinetic resolution , allowing for the production of chirally pure building blocks for pharmaceutical intermediates.

This guide provides rigorous protocols for the synthesis, purification, and quantification of glycidyl hexanoate, emphasizing the preservation of the labile epoxide ring during handling.

Key Chemical Data

| Property | Value |

| IUPAC Name | oxiran-2-ylmethyl hexanoate |

| CAS Number | 17526-74-8 |

| Molecular Weight | 172.22 g/mol |

| Boiling Point | ~230 °C (Predicted) |

| Solubility | Soluble in chloroform, methanol, acetonitrile; sparingly soluble in water. |

| Stability | High Risk: Epoxide ring hydrolyzes rapidly in acidic aqueous media (pH < 4). |

Safety & Handling (Critical)

WARNING: Genotoxic Hazard. Glycidyl hexanoate metabolizes rapidly to glycidol (CAS 556-52-5) and hexanoic acid upon contact with plasma or hydrolytic enzymes. Glycidol is a Group 2A carcinogen (IARC).

-

Engineering Controls: All synthesis and weighing must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with 5% aqueous sodium hydroxide to open the epoxide ring, followed by neutralization.

Module 1: High-Purity Chemical Synthesis

Rationale: Commercial standards often lack the isomeric purity required for kinetic studies. The acid chloride route is preferred over carbodiimide coupling (DCC) to minimize urea byproduct contamination and simplify purification.

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution. The primary alcohol of glycidol attacks the carbonyl carbon of hexanoyl chloride.

Figure 1: Nucleophilic acyl substitution pathway for Glycidyl Hexanoate synthesis.

Detailed Protocol

Reagents:

-

Glycidol (10 mmol, 0.74 g)

-

Hexanoyl chloride (11 mmol, 1.48 g)

-

Triethylamine (TEA) (12 mmol, anhydrous)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask. Purge with Argon or Nitrogen.

-

Solvation: Add Glycidol and TEA to the flask with 30 mL DCM. Cool the mixture to 0 °C in an ice bath. Rationale: Low temperature prevents polymerization of the epoxide.

-

Addition: Dissolve Hexanoyl chloride in 20 mL DCM. Add this solution dropwise over 20 minutes using a pressure-equalizing addition funnel.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench & Wash:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) . Critical: Do not use acid washes; acid will open the epoxide ring to form the chloropropanediol (MCPD) ester.

-

Wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel. Eluent: Hexane/Ethyl Acetate (gradient 95:5 to 80:20).

Validation Criteria:

-

¹H NMR (CDCl₃, 400 MHz): Confirm epoxide protons: multiplets at δ 3.2 (CH) and δ 2.6/2.8 (CH₂ of ring). Absence of broad OH peak from glycidol.

Module 2: Analytical Quantification (Direct LC-MS/MS)

Rationale: While GC-MS is common for fatty acids, Glycidyl Hexanoate is thermally liable to isomerization into 3-MCPD esters at high injector temperatures. Direct LC-MS/MS is the superior method for intact ester quantification, avoiding the artifacts of transesterification used in AOCS indirect methods [1, 2].

Instrument Configuration

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Note: PFP columns are also effective for separating regioisomers.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

Mobile Phase & Gradient

-

Solvent A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Solvent B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

| Time (min) | % Solvent B | Step Type |

| 0.0 | 50 | Initial |

| 5.0 | 95 | Linear Ramp |

| 7.0 | 95 | Hold |

| 7.1 | 50 | Re-equilibration |

MRM Transitions

Quantification relies on the lithiated adduct [M+Li]⁺ or ammoniated adduct [M+NH₄]⁺ depending on mobile phase additives.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |

| 190.2 [M+NH₄]⁺ | 173.1 [M+H]⁺ | 10 | 50 |

| 190.2 [M+NH₄]⁺ | 117.1 [Hexanoyl]⁺ | 22 | 50 |

Note: Optimize collision energy using a pure standard from Module 1.

Module 3: Enzymatic Hydrolysis Assay (Metabolic Simulation)

Rationale: To assess the bioavailability of glycidol from the hexanoate ester, a simulated intestinal digestion is performed. This protocol validates the esterase-lability of the bond [3].

Reagents

-

Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8) containing Pancreatin (Sigma P7545).

-

Internal Standard: Glycidyl-d5 hexanoate (if available) or 3-MCPD-d5.

Workflow

Figure 2: Enzymatic hydrolysis workflow for metabolic stability assessment.

Data Calculation

Calculate the rate of hydrolysis (

Troubleshooting & "Gotchas"

| Issue | Probable Cause | Corrective Action |

| High 3-MCPD Background | Chloride contamination in buffers or silica. | Use LC-MS grade solvents; avoid HCl acidification during workup. |

| Peak Tailing (LC-MS) | Interaction with silanols on column. | Ensure Ammonium Formate (2-5 mM) is present in the aqueous phase. |

| Low Yield (Synthesis) | Polymerization of Glycidol. | Keep reaction temp < 5°C during acid chloride addition; add reagents slowly. |

| Signal Suppression | Matrix effects in food/biological samples. | Use a deuterated internal standard (Glycidyl-d5 palmitate can be used as a surrogate if C6 analog is unavailable). |

References

-

AOCS Official Method Cd 29c-13. (2013). 2- and 3-MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method). American Oil Chemists' Society. Link

-

MacMahon, S., et al. (2013). Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS. Journal of Agricultural and Food Chemistry. Link

-

Frank, N., et al. (2013). Monochloropropanediol (MCPD) and Glycidyl Esters in Human Breast Milk. Journal of Agricultural and Food Chemistry. Link

-

PubChem. (n.d.). Glycidyl hexanoate (Compound Summary). National Library of Medicine. Link

Application Note: High-Sensitivity Analytical Methods for the Detection of Glycidyl Hexanoate

Introduction: The Analytical Imperative for Glycidyl Ester Detection

Glycidyl esters (GEs) are process-induced contaminants that emerge during the high-temperature refining of edible oils and fats, particularly in the deodorization step (>200°C).[1][2] Glycidyl hexanoate (CAS 17526-74-8) is one specific ester within this class.[3][4] The primary health concern associated with GEs is their hydrolysis in the gastrointestinal tract, which releases glycidol.[1][5] The International Agency for Research on Cancer (IARC) has classified glycidol as "probably carcinogenic to humans" (Group 2A).[1][6]

This toxicological profile has prompted regulatory bodies, including the European Commission, to establish stringent maximum levels for GEs in vegetable oils, fats, and various food products, especially those intended for infants and young children.[7][8] Consequently, the development and implementation of robust, sensitive, and reliable analytical methods for the quantification of glycidyl esters like glycidyl hexanoate are paramount for ensuring food safety, regulatory compliance, and risk assessment.[1][8]

This application note provides a comprehensive guide to the two predominant analytical strategies for GE determination: indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for each approach.

Principle of Analytical Approaches: Indirect vs. Direct Detection

The choice between analytical methods depends largely on the specific objective: quantifying the total GE content or identifying and quantifying individual esters.

-